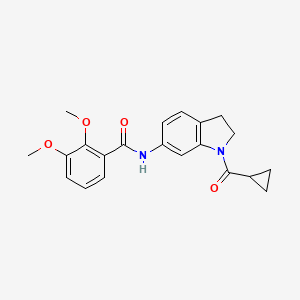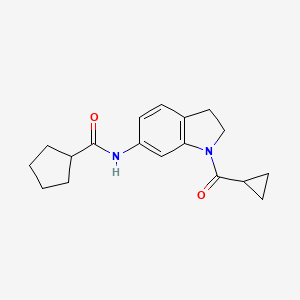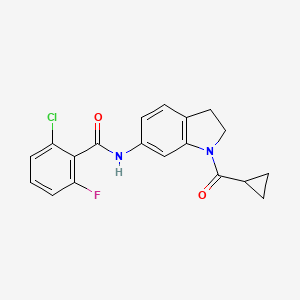
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-fluorobenzamide, commonly known as N-CFIB, is a synthetic compound that has been widely studied for its potential applications in the medical and scientific fields. It has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer effects. N-CFIB is a novel compound with a unique molecular structure that has been the focus of intense research in recent years.
Aplicaciones Científicas De Investigación
N-CFIB has been extensively studied for its potential applications in the medical and scientific fields. It has been found to possess a wide range of properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer effects. In particular, its anti-inflammatory and anti-oxidant properties have been studied for their potential to treat a variety of diseases, such as cancer, diabetes, and autoimmune disorders. In addition, its anti-bacterial properties have been studied for their potential to treat bacterial infections.
Mecanismo De Acción
The exact mechanism by which N-CFIB exerts its effects is not yet fully understood. However, it is believed that its anti-inflammatory and anti-oxidant properties are due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, respectively. Its anti-bacterial properties may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
N-CFIB has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties. In addition, it has been found to have a positive effect on blood glucose levels, cholesterol levels, and blood pressure. It has also been found to possess anti-viral and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-CFIB has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be produced in large quantities. Additionally, it is relatively stable and has a low toxicity profile. However, it is important to note that N-CFIB is a relatively new compound and thus its effects have not been extensively studied in humans. As such, caution should be taken when using it in laboratory experiments.
Direcciones Futuras
The potential applications of N-CFIB are vast, and there are a number of potential future directions for research. These include further investigation into its anti-inflammatory and anti-oxidant properties, as well as its potential to treat a variety of diseases, such as cancer, diabetes, and autoimmune disorders. Additionally, further research could be conducted into its anti-bacterial and anti-viral properties, as well as its potential to treat bacterial and viral infections. Finally, further research could be conducted into its potential to treat fungal infections, as well as its potential to be used as an adjuvant in vaccine development.
Métodos De Síntesis
N-CFIB can be synthesized using a variety of methods, including the condensation reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl chloride with 3-fluorobenzamide in the presence of a base. This reaction produces N-CFIB as a white solid. The reaction can be further optimized by varying the reaction conditions and reagents, such as the base, temperature, and reaction time.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-15-3-1-2-14(10-15)18(23)21-16-7-6-12-8-9-22(17(12)11-16)19(24)13-4-5-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDJTAWFDBPDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)










